molecular formula C18H19ClN4O2S B2621186 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210642-65-1

2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2621186
CAS No.: 1210642-65-1
M. Wt: 390.89
InChI Key: NGXSNQFUDROUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core linked to a piperazine ring via a sulfonyl group substituted with a 5-chloro-2-methylphenyl moiety.

Properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c1-13-6-7-14(19)12-17(13)26(24,25)23-10-8-22(9-11-23)18-20-15-4-2-3-5-16(15)21-18/h2-7,12H,8-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXSNQFUDROUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring. The piperazine ring is then introduced through nucleophilic substitution reactions, where the piperazine moiety reacts with suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the synthesis route.

Chemical Reactions Analysis

Types of Reactions

2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: It is studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The piperazine ring and the sulfonyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name/ID Key Structural Differences Biological Target/Activity References
Target Compound : 2-(4-((5-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole Benzimidazole core + 5-chloro-2-methylphenylsulfonyl-piperazine Not explicitly stated (likely kinase or receptor modulation) -
SAM-760 : 2-Methyl-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-benzo[d]imidazole Phenylsulfonyl group (vs. chlorinated methylphenyl) 5HT6 antagonist (CNS applications)
Rabeprazole Sulfone : 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfonyl)-1H-benzimidazole Pyridinyl-methoxypropoxy substituent (vs. chlorophenyl) Proton pump inhibitor (gastrointestinal applications)
BLD Pharm Compound : 2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole Piperazine directly methyl-linked to benzimidazole (no sulfonyl bridge) Dopamine receptor modulation (implied by structural analogs)
Compound 11 (): Difluoromethyl-triazinylpiperazinylsulfonyl-benzimidazole Triazine ring and difluoromethyl group Dual MEK1/PI3K inhibitor (anticancer)
Compounds : Bibenzimidazoles with methylpiperazine Biphenyl or ethoxy/propynyloxy substituents Growth inhibitory activity (antimicrobial/anticancer, inferred from structural analogs)

Key Findings :

Rabeprazole Sulfone’s pyridinyl-methoxypropoxy substituent directs it toward gastrointestinal targets, unlike the chloro-methylphenyl group, which may favor CNS or oncological targets .

Piperazine Linkage :

  • Compounds with a direct methyl linkage (e.g., BLD Pharm’s dopamine receptor modulator) exhibit simpler pharmacophores but reduced hydrogen-bonding capacity compared to the sulfonyl bridge in the target compound .

Benzimidazole Core Modifications :

  • Imidazo[4,5-b]pyridine derivatives () replace benzimidazole with a fused imidazopyridine core, altering electronic properties and kinase inhibition profiles .
  • Bibenzimidazoles () introduce a second benzimidazole unit, expanding π-π stacking interactions for enhanced DNA or protein binding .

Biological Activity :

  • SAM-760 ’s 5HT6 antagonism highlights the role of sulfonamide metabolism in reducing drug-drug interactions, a consideration for the target compound’s development .
  • Compound 11 () demonstrates that triazine and difluoromethyl groups can confer dual kinase inhibition, suggesting structural avenues for multitarget therapies .

Biological Activity

2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by a unique structural framework that includes a benzimidazole core and a piperazine ring, this compound exhibits various pharmacological properties, particularly as a kinase inhibitor and antimicrobial agent.

Structural Features

The compound's structure can be detailed as follows:

  • Benzimidazole Core : This moiety is often associated with anticancer properties.
  • Piperazine Ring : Known for enhancing pharmacological profiles.
  • Sulfonyl Group : Enhances solubility and biological activity.

Kinase Inhibition

Research indicates that this compound serves as a kinase inhibitor. Specifically, it has shown inhibitory activity against:

  • Bruton's Tyrosine Kinase (BTK) : Involved in B-cell signaling and implicated in various hematological malignancies.
  • FLT3 Kinase : Associated with acute myeloid leukemia (AML).

These activities suggest potential therapeutic applications in cancer treatment, particularly in targeting malignancies driven by these kinases.

Antimicrobial Properties

The compound has also been investigated for its antibacterial properties. Preliminary studies have demonstrated activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

While the mechanisms remain under investigation, the compound's structural features may contribute to its antimicrobial efficacy.

Case Study 1: Kinase Inhibition

A study focusing on the inhibition of BTK and FLT3 by similar benzimidazole derivatives highlighted the importance of structural modifications in enhancing binding affinity and selectivity. The research utilized molecular docking studies to elucidate the interaction between the compound and the target kinases, revealing critical binding sites that could be exploited for drug design .

Case Study 2: Antibacterial Activity

In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1H-benzimidazole derivativesBenzimidazole coreAnticancer, antimicrobial
Piperazine derivativesPiperazine ringNeurological effects
Sulfonamide antibioticsSulfonamide groupAntibacterial

The combination of a sulfonamide moiety with a benzimidazole framework in this compound may enhance both solubility and biological activity compared to other compounds lacking this specific combination.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Interaction studies using techniques such as fluorescence spectroscopy and circular dichroism are essential for elucidating its mechanism of action. These studies can provide insights into binding affinities with various biological targets, including enzymes and receptors.

Q & A

How can researchers optimize the synthetic yield and purity of 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole?

Basic Research Question
Methodological Answer:
The synthesis of benzimidazole derivatives often involves coupling 2-(piperazin-1-yl)-1H-benzo[d]imidazole intermediates with sulfonyl chlorides. To optimize yield and purity:

  • Use triethylamine as a base to neutralize HCl byproducts, ensuring efficient nucleophilic substitution .
  • Employ microwave-assisted synthesis (e.g., 80–100°C, 15–30 min) to reduce reaction time and side-product formation, as demonstrated in analogous benzimidazole-piperazine derivatives .
  • Purify via column chromatography with gradients of dichloromethane/methanol (95:5 to 90:10) to isolate the target compound from unreacted starting materials or sulfonamide byproducts .

What analytical techniques are critical for characterizing structural integrity and purity of this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy : Confirm the presence of the sulfonyl-piperazine moiety via characteristic shifts: piperazine protons at δ 2.5–3.5 ppm (multiplet) and aromatic protons in the benzimidazole ring at δ 7.0–8.0 ppm .
  • HRMS : Validate molecular weight (e.g., expected [M+H]+ ion for C₁₉H₂₀ClN₅O₂S: 432.09) to confirm synthetic accuracy .
  • Elemental Analysis : Ensure <0.4% deviation between calculated and observed C/H/N/S percentages to confirm purity .

How can researchers evaluate the biological activity of this compound against antimicrobial or enzymatic targets?

Basic Research Question
Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to test against S. aureus and S. typhi. Analogous sulfonyl-piperazine benzimidazoles show MIC values of 8–32 µg/mL, suggesting substituent-dependent activity .
  • Enzyme Inhibition : For urease inhibition, employ the Berthelot method with Canavalia ensiformis urease. Precedent compounds (e.g., fluorophenyl derivatives) exhibit IC₅₀ values of 3–4 µM via competitive inhibition at the nickel active site .

How do structural modifications (e.g., sulfonyl substituents) resolve contradictions in biological activity data?

Advanced Research Question
Methodological Answer:
Contradictions arise from substituent electronic/steric effects. For example:

  • Electron-Withdrawing Groups (EWGs) : 5-Chloro-2-methylphenyl sulfonyl groups enhance antimicrobial activity by increasing membrane permeability (logP ~3.5) .
  • Hydrophobic Substituents : Fluorophenyl or bromophenyl analogs improve urease inhibition (IC₅₀ <4 µM) by stabilizing hydrophobic interactions in the enzyme’s binding pocket .
  • SAR Studies : Use computational docking (AutoDock Vina) to correlate substituent effects with binding affinity. For example, methyl groups may reduce steric hindrance in kinase targets .

What strategies are used to study structure-activity relationships (SAR) for this compound’s kinase inhibition potential?

Advanced Research Question
Methodological Answer:

  • Scaffold Hybridization : Fuse benzimidazole-piperazine cores with triazole or thiazole motifs to target EGFR or MAPK kinases. Analogous compounds show ΔG values of −9.5 kcal/mol in docking studies .
  • Isosteric Replacement : Replace sulfonyl with carbonyl groups to modulate hydrogen-bonding capacity. Piperazine-linked benzimidazoles with phenylmethanone moieties exhibit improved solubility (logS >−4) .

How do researchers assess metabolic stability and CYP450 interactions for pharmacokinetic profiling?

Advanced Research Question
Methodological Answer:

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS. SAM-760 (structurally similar) showed 85% metabolism by CYP3A4, suggesting potential drug-drug interactions .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to calculate IC₅₀ values. A >50% inhibition at 10 µM indicates high-risk CYP binding .

What computational methods validate target engagement and binding modes?

Advanced Research Question
Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., EGFR) for 100 ns to assess stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent variations. For example, chloro vs. fluoro groups may alter ΔΔG by 0.5–1.0 kcal/mol .

How can researchers mitigate synthetic byproducts during piperazine-sulfonyl coupling?

Advanced Research Question
Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect sulfonamide dimers (m/z ~800) or hydrolyzed intermediates.
  • Optimized Stoichiometry : Maintain a 1:1.2 molar ratio of benzimidazole-piperazine to sulfonyl chloride to minimize dimerization .
  • Low-Temperature Coupling : React at 0–5°C in anhydrous DMF to suppress side reactions .

What advanced biological targets (e.g., epigenetic regulators) are plausible for this compound?

Advanced Research Question
Methodological Answer:

  • HDAC Inhibition : Test in vitro using fluorogenic substrates (e.g., HDAC1). Benzimidazole-triazole hybrids show IC₅₀ values of 0.8–1.2 µM .
  • BCL-2/BCL-XL Inhibition : Evaluate apoptosis induction in cancer cell lines (e.g., MCF-7). PROTAC derivatives degrade BCL-XL at DC₅₀ values of 50–100 nM .

How do hydrolytic stability studies inform formulation strategies?

Advanced Research Question
Methodological Answer:

  • pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C. Monitor via HPLC; sulfonyl esters may hydrolyze at pH >7 (t₁/₂ <24 h) .
  • Lyophilization : For labile compounds, formulate as lyophilized powders with mannitol (1:1 ratio) to enhance shelf-life (>12 months at −20°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.